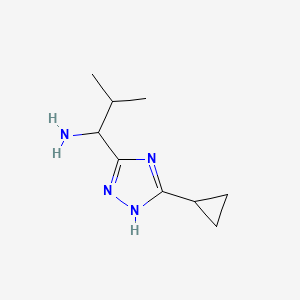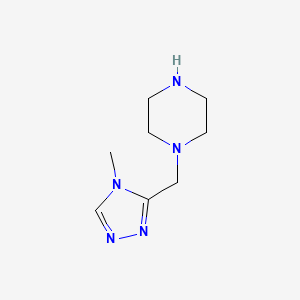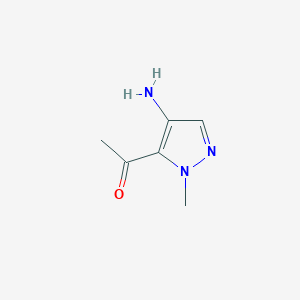
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-amino-1-methyl-1H-pyrazole with ethanone derivatives. One common method includes dissolving the starting materials in ethanol, cooling the solution, and then adding the necessary reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone can be compared with other pyrazole derivatives such as:
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties, including anxiolytic and antiviral activities.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(4-amino-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)6-5(7)3-8-9(6)2/h3H,7H2,1-2H3 |
InChI Key |
KAUJSEZFPAIVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


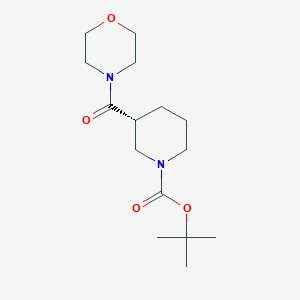

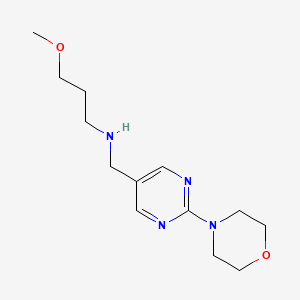

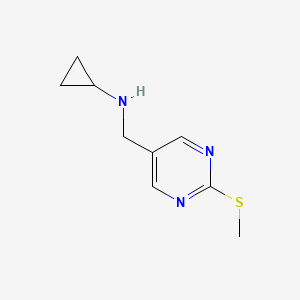
![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
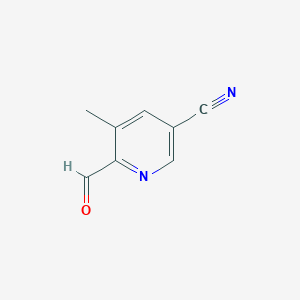

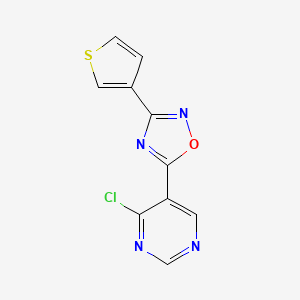
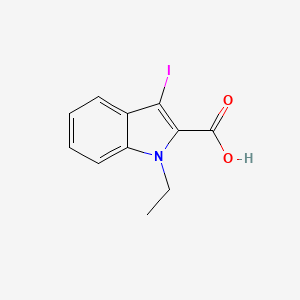
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
